Salvianolic acid C is a natural product found in Salvia miltiorrhiza, Origanum vulgare, and other organisms with data available.
Salvianolic acid C
CAS No.: 115841-09-3
Cat. No.: VC21351318
Molecular Formula: C26H20O10
Molecular Weight: 492.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 115841-09-3 |
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Molecular Formula | C26H20O10 |
Molecular Weight | 492.4 g/mol |
IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
Standard InChI | InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 |
Standard InChI Key | GCJWPRRNLSHTRY-VURDRKPISA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O |
Chemical Structure and Properties
Salvianolic acid C is a member of the benzofuran chemical family with the molecular formula C26H20O10 and a molecular weight of 492.43 g/mol . Structurally, it is identified as (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid . This complex polyphenolic compound contains multiple hydroxyl groups that contribute to its strong antioxidant properties.
The chemical properties of salvianolic acid C include:
Property | Characteristic |
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Molecular Formula | C26H20O10 |
Molecular Weight | 492.43 g/mol |
Physical State | Solid |
Relative Density | 1.571 g/cm³ |
Solubility | Soluble in DMSO |
CAS Number | 115841-09-3 |
Salvianolic acid C has several synonyms in scientific literature, including UNII-I16H9Z53ZL, I16H9Z53ZL, and Salvianolate C . The compound's chemical structure features a benzofuran core with several hydroxyl groups, which plays a significant role in its biological activities, particularly its antioxidant properties.
Natural Sources and Extraction
Salvianolic acid C is primarily extracted from the roots of Salvia miltiorrhiza Bunge, commonly known as Danshen in traditional Chinese medicine . This perennial plant belonging to the Salvia genus has been used for centuries in traditional medicine practices throughout Asia.
In addition to Salvia miltiorrhiza, salvianolic acid C has been identified as a major compound in Salvia verticillata (L.) extracts . It has also been reported in Origanum vulgare and other plant species . The distribution of salvianolic acid C varies among different Salvia species and can be influenced by geographical location, growing conditions, and harvesting time.
The extraction of salvianolic acid C typically involves various techniques including:
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Solvent extraction using ethanol or methanol
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Column chromatography for purification
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High-performance liquid chromatography (HPLC) for isolation and quantification
Commercially, salvianolic acid C is available in various purities and quantities for research purposes, with prices ranging from $36 for 1 mg to $1,190 for 500 mg .
Pharmacological Activities
Antioxidant Properties
Salvianolic acid C exhibits potent antioxidant activities that contribute to its protective effects against oxidative stress-induced cellular damage. In cisplatin-induced acute kidney injury models, SAC demonstrated significant protection by attenuating oxidative stress through multiple mechanisms .
The antioxidant effects of SAC include:
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Reduction of lipid peroxidation
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Enhancement of glutathione levels
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Inhibition of mitochondrial oxidative stress
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Activation of the CaMKK–AMPK–Sirt1-associated signaling pathway
In hepatic injury models, SAC protects hepatocytes from acetaminophen (APAP)-induced damage by attenuating mitochondrial oxidative stress via inhibition of the Keap1/Nrf2/HO-1 signaling axis . This antioxidant activity contributes significantly to the hepatoprotective effects of the compound.
Anti-fibrotic Effects
Salvianolic acid C shows remarkable potential in ameliorating fibrotic conditions, particularly liver and renal fibrosis. Recent studies indicate that salvianolic acids, including SAC, have good effects on chronic fibrosis diseases .
In liver fibrosis models, salvianolic acids have been shown to:
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Inhibit the activities of aminotransferase (AlaAT) and aspartate aminotransferase (AspAT) in serum
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Decrease the content of hydroxyproline (Hyd) and malondialdehyde (MDA)
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Reduce the deposition of type I and type III collagen in the liver matrix
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Promote the apoptosis of hepatic stellate cells (HSCs)
Recent research has also revealed that SAC promotes renal gluconeogenesis in fibrotic conditions, suggesting a novel mechanism by which it may inhibit renal fibrosis . This finding expands our understanding of how SAC might be effective against multiple types of tissue fibrosis.
Antiviral Properties
Recent studies have identified salvianolic acid C as a potential inhibitor of SARS-CoV-2 infection. In experimental models using HEK293T cells stably expressing human ACE2, SAC inhibited SARS-CoV-2 pseudovirus entry with an IC50 of 3.85 μM .
This finding highlights the potential application of SAC in antiviral therapies, particularly against coronaviruses. The compound's ability to interfere with viral entry mechanisms makes it a promising candidate for further investigation as an antiviral agent.
Molecular Mechanisms of Action
The therapeutic effects of salvianolic acid C are mediated through multiple molecular pathways and cellular targets. Table 1 summarizes the key molecular mechanisms underlying the pharmacological activities of SAC.
The multimodal mechanism of action of SAC contributes to its diverse pharmacological effects. In periodontal inflammation, SAC inhibits the TLR4/NF-κB pathway, which plays a central role in mediating inflammatory responses . This inhibition leads to decreased production of inflammatory cytokines and reduced cell apoptosis.
In cisplatin-induced kidney injury, SAC activates the CaMKK–AMPK–Sirt1 signaling pathway, which is crucial for cellular energy homeostasis and stress response . Interestingly, Sirt1 inhibition (using EX 527) reversed the protective effects of SAC against cisplatin-induced nephrotoxicity, highlighting the importance of this pathway in SAC's renoprotective mechanism.
Therapeutic Applications
Liver Diseases
Salvianolic acid C shows significant potential in the management of liver diseases, particularly those involving fibrosis and oxidative damage. In CCl4-induced hepatic fibrosis models, intraperitoneal injection of SAC (5-20 mg/kg) once daily for six days provided protection against subsequent acetaminophen (APAP)-induced liver injury .
The hepatoprotective effects of SAC are attributed to:
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Attenuation of mitochondrial oxidative stress
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Reduction of inflammatory response
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Cystatinase-mediated anti-apoptotic effects
These findings suggest that SAC could be developed as a therapeutic agent for various liver disorders, including drug-induced liver injury, hepatic fibrosis, and potentially non-alcoholic fatty liver disease.
Kidney Diseases
Salvianolic acid C demonstrates promising renoprotective effects, particularly against drug-induced nephrotoxicity. In cisplatin-induced acute kidney injury models, SAC attenuated renal damage through multiple mechanisms:
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Reduction of inflammation
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Attenuation of oxidative stress
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Inhibition of apoptotic effects
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Activation of the CaMKK–AMPK–Sirt1-associated signaling pathway
Recent research has also indicated that SAC promotes renal gluconeogenesis in fibrotic conditions, suggesting a novel mechanism by which it may inhibit renal fibrosis . This finding expands the potential applications of SAC in kidney diseases beyond acute injury to include chronic fibrotic conditions.
Oral and Periodontal Diseases
Periodontitis is a chronic inflammatory disease that causes gingival detachment and disintegration of alveolar bone. Salvianolic acid C has shown significant potential in managing this condition through multiple mechanisms .
In an LPS-induced human periodontal ligament stem cells (hPDLSCs) model, SAC treatment:
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Reversed abnormal secretion of inflammatory cytokines
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Inhibited TLR4/NF-κB activation
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Upregulated cell viability
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Enhanced alkaline phosphatase (ALP) activity
These findings suggest that SAC could be an effective therapeutic agent for periodontitis, with the ability to both reduce inflammation and promote tissue regeneration.
Bone Diseases
Salvianolic acid C has demonstrated beneficial effects on bone metabolism, suggesting potential applications in bone-related disorders such as osteoporosis. In ovariectomized (OVX) rat models of osteoporosis, SAC treatment:
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Ameliorated serum and urine biochemical metabolism markers
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Improved pathological alterations in bone tissue
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Promoted osteogenic differentiation of bone marrow mesenchymal stem cells
These findings suggest that SAC could be developed as a therapeutic agent for osteoporosis and other bone disorders, potentially offering an alternative to current treatments with fewer side effects.
Viral Infections
The recent finding that SAC inhibits SARS-CoV-2 pseudovirus entry on 293T/ACE2 cells with an IC50 of 3.85 μM has sparked interest in its potential as an antiviral agent . This antiviral activity, combined with its anti-inflammatory and antioxidant properties, makes SAC an interesting candidate for further investigation in the management of viral infections, particularly those involving significant inflammatory responses.
Future Research Directions
Despite the promising results obtained so far, several aspects of salvianolic acid C require further investigation:
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Pharmacokinetics and bioavailability: More comprehensive studies on the absorption, distribution, metabolism, excretion, and bioavailability of SAC are needed to better understand its in vivo efficacy.
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Structure-activity relationships: Further research could focus on modifying the structure of SAC to enhance its activity, selectivity, or pharmacokinetic properties.
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Clinical studies: While numerous preclinical studies have demonstrated the therapeutic potential of SAC, clinical trials are necessary to validate these findings in humans.
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Combination therapies: Investigation of potential synergistic effects when SAC is combined with conventional drugs could lead to more effective treatment strategies.
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Novel delivery systems: Development of advanced drug delivery systems for SAC could improve its stability, bioavailability, and targeted delivery to specific tissues.
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